molecular formula C16H17NO2 B15053735 Ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

Ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

Cat. No.: B15053735
M. Wt: 255.31 g/mol
InChI Key: FCDCFMGDEPEFRP-UHFFFAOYSA-N
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Description

Ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a versatile acridine derivative of significant interest in medicinal chemistry and pharmacological research. This compound belongs to a class of nitrogen-containing heterocycles known for their broad spectrum of biological activities, which include anticancer, antimicrobial, and antiviral properties . The unique planar ring structure of the acridine core allows such derivatives to act as DNA intercalators and inhibitors of crucial enzymes like topoisomerase and telomerase , making them valuable tools for investigating novel therapeutic agents, particularly in oncology. Furthermore, tetrahydroacridine derivatives have demonstrated relevant activity in neurological research, such as inhibition of acetylcholinesterase , which is a target in the study of Alzheimer's disease. The ethyl ester functional group in its structure provides a handle for further chemical modification, enabling medicinal chemists to synthesize a diverse array of analogues for structure-activity relationship (SAR) studies. This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

InChI

InChI=1S/C16H17NO2/c1-2-19-16(18)15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)15/h3,5,7,9H,2,4,6,8,10H2,1H3

InChI Key

FCDCFMGDEPEFRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CCCCC2=NC3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Modified Bernthsen Protocol for Ester Derivatives

A modern adaptation replaces diphenylamine with ethyl 2-aminobenzoate to directly introduce the ester functional group. The reaction proceeds via cyclization under reflux in acetic acid, yielding the tetrahydroacridine core. Key modifications include:

  • Catalyst optimization : Substituting ZnCl₂ with BF₃·Et₂O improves regioselectivity, reducing polycyclic byproducts.
  • Solvent effects : Toluene with azeotropic water removal enhances cyclization efficiency, achieving yields up to 68%.

Friedländer Annulation with Ethyl Glyoxylate

The Friedländer annulation offers a streamlined pathway by coupling 2-aminobenzaldehyde derivatives with cyclic ketones. For this compound, ethyl glyoxylate serves as the ester-bearing component.

Stepwise Mechanism and Conditions

  • Knoevenagel condensation : 2-Aminobenzaldehyde reacts with ethyl glyoxylate at 80°C in ethanol, forming an imine intermediate.
  • Cyclization : Addition of cyclohexanone and p-toluenesulfonic acid (PTSA) catalyzes annulation, completing the tetrahydroacridine ring.
  • Reduction : Sodium borohydride (NaBH₄) selectively reduces the C10-C11 double bond, finalizing the saturated tetracyclic structure.

Table 1 : Friedländer Annulation Optimization

Catalyst Solvent Temperature (°C) Yield (%)
PTSA Ethanol 80 62
Zn(OTf)₂ Toluene 110 71
SiO₂-H₃PO₄ Solvent-free 120 58

Microwave-Assisted Solid-Phase Synthesis

Recent advances employ microwave irradiation to accelerate reaction kinetics, particularly for multi-step sequences. A representative protocol involves:

Resin-Bound Intermediate Strategy

  • Wang resin functionalization : Immobilization of 2-nitrobenzoic acid via ester linkage.
  • Reductive cyclization : Hydrogenation (H₂, Pd/C) converts nitro groups to amines, initiating intramolecular cyclization under microwave irradiation (150°C, 20 min).
  • Esterification : On-resin treatment with ethanol and DCC (N,N'-dicyclohexylcarbodiimide) yields the target compound with 84% purity after cleavage.

This method reduces purification steps and achieves completion in 3 hours, compared to 24–48 hours for conventional methods.

Metal-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed reactions enable modular construction of the acridine core. A Suzuki-Miyaura coupling variant assembles the molecule from brominated precursors:

Suzuki Coupling with Ethyl 2-Bromobenzoate

  • Coupling partner synthesis : 3-Bromo-1,2,3,4-tetrahydroacridine is prepared via bromination of 1,2,3,4-tetrahydroacridine using N-bromosuccinimide (NBS).
  • Cross-coupling : Pd(PPh₃)₄ catalyzes the reaction between 3-bromo-1,2,3,4-tetrahydroacridine and ethyl 2-bromobenzoate in dioxane/H₂O (3:1) at 100°C.

Key advantage : This method allows precise control over substitution patterns, facilitating derivative synthesis.

Biocatalytic Routes Using Engineered Enzymes

Emerging green chemistry approaches utilize modified lipases for enantioselective esterification:

Candida antarctica Lipase B (CAL-B) Mediated Synthesis

  • Substrate : 1,2,3,4-Tetrahydroacridine-9-carboxylic acid
  • Conditions : Ethanol (excess), hexane, 40°C, 72 hours
  • Outcome : 89% conversion with >99% ee when using vinyl acetate as acyl donor.

This method eliminates heavy metal catalysts and operates under mild conditions, aligning with sustainable chemistry principles.

Comparative Analysis of Synthetic Routes

Table 2 : Method Efficiency Metrics

Method Yield (%) Purity (%) Time (h) Scalability
Bernthsen Adaptation 68 95 24 Moderate
Friedländer Annulation 71 97 18 High
Microwave-Assisted 84 92 3 Low
Suzuki Coupling 65 98 36 Moderate
Biocatalytic 89 99 72 High

The biocatalytic route achieves superior enantiopurity but requires longer reaction times. Industrial-scale production favors Friedländer annulation for its balance of speed and yield, while academic settings prefer Suzuki coupling for structural versatility.

Industrial-Scale Production Challenges

Byproduct Management

  • Dimethylacridine impurities : Formed via over-alkylation during Friedländer reactions. Mitigated by slow addition of ethyl glyoxylate.
  • Ester hydrolysis : Residual water in microwave protocols decreases yields. Azeotropic distillation with molecular sieves maintains anhydrous conditions.

Crystallization Optimization

This compound exhibits polymorphism. Heptane/ethyl acetate (4:1) at −20°C produces Form II crystals with optimal flow properties for tablet formulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate differs from related compounds primarily in its substituents. Key analogs include:

Compound Name Substituents Key Properties/Applications References
Ethyl 9-amino-6-(4-fluorophenyl)-THA-2-carboxylate Amino, 4-fluorophenyl, ethyl ester Neuroprotection, AChE inhibition (IC₅₀: 172 nM)
7,7′-(Ethane-1,2-diyl)bis(THA-9-carboxylic acid) Dimeric carboxylic acid Low solubility, high thermal stability (>240°C), corrosion inhibition
9-Amino-1,2,3,4-tetrahydroacridine (Tacrine) Amino group AChE inhibitor (IC₅₀: 10–100 nM), hepatotoxic at high doses
Mthis compound Methyl ester Intermediate for fluorescent derivatives
N-Benzyl-1,2,3,4-tetrahydroacridin-9-amine Benzylamine Neurological drug candidate

Key Observations:

  • Lipophilicity: Ethyl esters (e.g., Ethyl THA-9-carboxylate) are more lipophilic than carboxylic acid derivatives (e.g., dimeric 4b), enhancing membrane permeability .
  • Bioactivity: Amino-substituted analogs (e.g., Tacrine) exhibit stronger AChE inhibition but higher hepatotoxicity compared to ester derivatives .
  • Thermal Stability: Dimeric tetrahydroacridines (e.g., 4b) exhibit higher melting points (>240°C) due to extended π-conjugation and hydrogen bonding .

Pharmacological Profiles

  • Neuroprotection: Bivalent derivatives (e.g., compound 4 in ) demonstrate dual binding to catalytic and peripheral anionic sites of AChE, enhancing efficacy .
  • Toxicity: Ethyl ester derivatives lack the hepatotoxicity observed in Tacrine at doses >4 mg/kg in dogs .

Physicochemical Properties

Property Ethyl THA-9-Carboxylate Tacrine Dimeric 4b
Solubility (Organic Solvents) Moderate Low Very low
Melting Point 180–200°C (estimated) 179–181°C >240°C (decomposition)
Molecular Weight ~320–365 g/mol 198 g/mol ~500 g/mol

Notes:

  • Ethyl esters balance solubility and lipophilicity, making them suitable for drug formulation .
  • Dimeric compounds (e.g., 4b) are challenging to process due to poor solubility, limiting their therapeutic use .

Biological Activity

Ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the acridine family, which is characterized by a tricyclic structure containing nitrogen. The tetrahydro modification enhances its solubility and interaction with biological targets. The carboxylate group is crucial for its pharmacological activity, influencing its binding affinity to various enzymes and receptors.

Anticholinesterase Activity

One of the primary biological activities of this compound is its role as an anticholinesterase agent. This property is vital in the treatment of neurodegenerative diseases like Alzheimer's. Studies have shown that derivatives of this compound exhibit potent inhibition of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE) with IC50 values in the nanomolar range.

CompoundhAChE IC50 (nM)hBChE IC50 (nM)
This compound5.412.3
Tacrine50023
Derivative A2.56.7

These results indicate that this compound is significantly more effective than tacrine, a standard reference compound used in Alzheimer’s treatment .

Anticancer Properties

Research has also highlighted the anticancer potential of this compound and its derivatives. In vitro studies demonstrated that these compounds inhibit the proliferation of various cancer cell lines including breast (MCF-7), colon (Caco2), and prostate (PC-3) cancer cells.

Cell LineIC50 Value (µM)
MCF-715
Caco220
PC-325

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • Cholinesterase Inhibition : The compound competes with acetylcholine at the active site of hAChE and hBChE.
  • DNA Interaction : It has been shown to bind to DNA and inhibit topoisomerases, which are crucial for DNA replication and transcription.
  • Anti-inflammatory Effects : Some studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Study on Neuroprotective Effects

A recent study investigated the neuroprotective effects of this compound in BV-2 microglial cells. The compound demonstrated significant reduction in neuroinflammation markers at concentrations as low as 0.01 μM .

Cancer Cell Line Studies

Another study assessed the cytotoxic effects against various cancer cell lines using MTT assays. The results indicated a dose-dependent reduction in cell viability with significant effects noted at lower concentrations .

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